1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride
Description
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an amino group and a 5-fluoro-2-methoxyphenyl moiety. For example, three-component coupling reactions involving boronic acids, as demonstrated in the synthesis of (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride , could be adapted using 5-fluoro-2-methoxyphenyl boronic acid. Additionally, methods involving dicyandiamide as a reagent, as seen in , may offer alternative pathways .
Properties
IUPAC Name |
1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2;/h3-6,10,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIMAQYGLXQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Condensation : The aldehyde reacts with 1-amino-2-propanol in dichloromethane (DCM) at 0–5°C for 2 hours.
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Reduction : STAB is added to reduce the imine intermediate at room temperature for 12 hours.
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Salt Formation : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction Time | 14 hours |
| Yield | 68–72% |
Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction of the C=N bond. The methoxy and fluorine groups stabilize the intermediate through resonance and inductive effects, respectively.
Oximation-Reduction Pathway
Starting Material : 1-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropan-1-one.
Reaction Steps
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Oximation : React the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol at 0°C for 4 hours.
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Reduction : Treat the oxime with a Ni-Al alloy in aqueous NaOH at 60°C for 6 hours.
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Acidification : Precipitate the hydrochloride salt using concentrated HCl.
Optimized Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oximation | NH₂OH·HCl, MeOH, 0°C | 85% |
| Reduction | Ni-Al (3:1), NaOH, 60°C | 73% |
| Salt Formation | HCl (conc.) | 95% |
Stereochemical Outcome :
The Ni-Al reduction preferentially yields the erythro diastereomer due to steric hindrance during hydride attack.
Enzymatic Resolution for Chiral Synthesis
Procedure
-
Racemic Synthesis : Prepare racemic 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol via reductive amination.
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Enzymatic Resolution : Treat with Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 24 hours.
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Separation : Isolate the unreacted (1R,2S)-enantiomer via column chromatography.
Performance Metrics :
| Metric | Value |
|---|---|
| Enantiomeric Excess | >98% ee |
| Isolated Yield | 42–45% |
Advantage : Avoids hazardous resolving agents and achieves high stereochemical purity.
Continuous Flow Synthesis
Innovation : Enhances scalability and safety for industrial production.
Setup :
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Step 1 : Microreactor for condensation (residence time: 10 min, 50°C).
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Step 2 : Packed-bed reactor with Pd/C for hydrogenation (H₂, 10 bar, 80°C).
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Step 3 : In-line acidification with HCl gas.
Outcomes :
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 14 hours | 2 hours |
| Purity | 95% | 99% |
| Space-Time Yield | 0.8 g/L·h | 12 g/L·h |
Comparative Analysis of Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Reductive Amination | 72% | 95% | Moderate | High |
| Oximation-Reduction | 68% | 92% | Low | Medium |
| Enzymatic Resolution | 45% | 98% ee | High | Low |
| Continuous Flow | 85% | 99% | Moderate | Very High |
Key Findings :
-
Reductive amination balances yield and scalability but requires chiral catalysts for enantiopure products.
-
Continuous flow excels in throughput and safety, making it ideal for industrial applications.
-
Enzymatic methods achieve superior stereocontrol but suffer from lower yields.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Chemical Reactions Analysis
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino, fluoro, or methoxy groups are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, substitution, and hydrolysis.
Biology
Research has focused on the biological interactions of this compound, particularly its effects on enzyme activity and cellular processes. It has been studied for its potential role in modulating biological pathways.
Medicine
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride is being investigated for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Analgesic Properties : The compound shows promise in pain relief applications.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound exhibits significant bacteriostatic properties, especially against Staphylococcus aureus.
Anticancer Activity
The anticancer effects have been investigated across various cancer cell lines:
These results indicate potent cytotoxicity, suggesting its potential as a therapeutic agent in oncology.
Antioxidant Activity
The antioxidant properties have been evaluated through various assays:
These findings highlight the compound's ability to mitigate oxidative stress.
Case Studies and Research Findings
One notable study demonstrated the efficacy of this compound in inhibiting biofilm formation by Staphylococcus aureus. Concentrations as low as 4 µg/mL significantly reduced biofilm biomass, indicating potential applications in treating chronic infections.
Another investigation focused on the structure–activity relationship of similar compounds. Modifications to the methoxy and fluorine substituents enhanced both antimicrobial and anticancer activities, suggesting pathways for developing more potent derivatives.
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on analogous compounds.
Key Observations:
The propan-2-ol backbone differs from cyclopropane-containing analogs (e.g., compounds 29–31 in ), which may exhibit greater conformational rigidity .
Synthetic Complexity :
- The target compound’s synthesis may require regioselective functionalization due to the proximity of fluoro and methoxy groups. This contrasts with simpler routes for 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride, which lacks hydroxyl and multiple aromatic substituents .
Physicochemical Properties: The hydroxyl group in propan-2-ol derivatives (target and ) enhances hydrophilicity compared to non-hydroxylated analogs like 1-(2-methoxyphenyl)propan-1-amine hydrochloride . The nitro group in 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride introduces strong electron-withdrawing effects, likely reducing basicity relative to the target compound’s methoxy-fluoro combination.
Pharmacological and Analytical Considerations
Table 2: Pharmacologically Relevant Analogs
Insights:
- Receptor Specificity : The 5-fluoro-2-methoxyphenyl moiety in compounds correlates with 5-HT2C receptor modulation, suggesting the target compound may share similar receptor interactions .
- Analytical Characterization : NMR and HRMS data for cyclopropylmethylamine derivatives provide a benchmark for confirming the target compound’s structure and purity.
Biological Activity
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride is a compound with significant potential in various biological applications, including antimicrobial, anticancer, and antioxidant activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Profile
- Chemical Name : (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride
- Molecular Formula : C10H14FNO2
- Molecular Weight : 199.22 g/mol
- CAS Number : 1270284-45-1
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound can vary based on the biological context in which it is applied. Notably, the presence of the amino group and the fluorine atom may enhance its interaction with biological molecules.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride against various pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound exhibited significant bacteriostatic properties, particularly against Staphylococcus aureus, a common pathogen associated with infections.
Anticancer Activity
The anticancer effects of this compound have been investigated in various cancer cell lines.
Table 2: Anticancer Activity (IC50 Values)
The results indicate that 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride exhibits potent cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been evaluated through various assays.
Table 3: Antioxidant Activity Assay Results
These findings highlight the compound's potential to act as an effective antioxidant, contributing to cellular protection mechanisms.
Case Studies and Research Findings
One notable study demonstrated the efficacy of this compound in inhibiting biofilm formation by Staphylococcus aureus, which is critical in treating chronic infections. The study reported that concentrations as low as 4 µg/mL could significantly reduce biofilm biomass, indicating a promising avenue for further research into its applications in infectious disease management .
Additionally, another investigation focused on the structure–activity relationship of similar compounds revealed that modifications to the methoxy and fluorine substituents could enhance both antimicrobial and anticancer activities, suggesting a pathway for developing more potent derivatives .
Q & A
What are the standard synthetic routes for preparing 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride?
Classification : Basic
Methodological Answer :
Synthesis typically involves a multi-step process starting with functionalized aryl precursors. For example:
- Step 1 : Condensation of 5-fluoro-2-methoxybenzaldehyde with nitroethane to form a β-nitro alcohol intermediate.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or LiAlH4.
- Step 3 : Salt formation via treatment with HCl in anhydrous ether or methanol .
Key purity checks include monitoring reaction progress via TLC and confirming intermediates via FT-IR (e.g., NH stretch at ~3300 cm⁻¹).
How can enantiomeric resolution be achieved for stereoisomers of this compound?
Classification : Advanced
Methodological Answer :
Chiral separation techniques are critical due to the compound’s stereogenic centers:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phases. Retention times and peak symmetry are optimized based on temperature (25–40°C) .
- Diastereomeric Salt Formation : React the racemic mixture with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiomers. Absolute configuration is confirmed via X-ray crystallography or NOESY NMR .
What spectroscopic techniques are essential for structural confirmation?
Classification : Basic
Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.2 ppm). For the propanol backbone, vicinal coupling (J = 6–8 Hz) confirms stereochemistry .
- HRMS : Validate molecular formula (C₁₀H₁₄ClFNO₂) with <2 ppm mass error. ESI+ mode typically shows [M+H]+ at m/z 242.0752 .
- XRD : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
How can researchers resolve discrepancies in reported melting points or solubility data?
Classification : Advanced
Methodological Answer :
- Controlled Recrystallization : Test solvents (e.g., ethanol, acetone) at varying cooling rates to isolate polymorphs. DSC/TGA analysis identifies thermal transitions (e.g., melting point ranges: 212–216°C for hydrochloride salts) .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) with UV-Vis quantification. Note that hydrochloride salts exhibit higher aqueous solubility (>50 mg/mL) than free bases .
What stability protocols are recommended for long-term storage?
Classification : Basic
Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C with desiccants (silica gel). Avoid freeze-thaw cycles to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products (e.g., deamination or demethylation byproducts) .
What strategies optimize reaction yields in scaled-up synthesis?
Classification : Advanced
Methodological Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for nitro reduction steps (yields >85% vs. 70% in batch) .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency. Pd/C often provides higher selectivity for amine intermediates .
- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust stoichiometry in real time .
How is functional selectivity evaluated in receptor binding studies?
Classification : Advanced
Methodological Answer :
- β-Adrenergic Receptor Assays : Measure cAMP inhibition in HEK293 cells transfected with β1/β2-ARs. IC50 values are compared to reference antagonists (e.g., propranolol, Kd = 0.832 nM for β2-AR) .
- Bias Factor Analysis : Use TR-FRET assays to quantify G protein vs. β-arrestin signaling. For example, calculate ΔΔlog(τ/KA) to identify pathway-selective effects .
What analytical methods address spectral overlap in complex NMR data?
Classification : Advanced
Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H (COSY) and 1H-13C (HSQC) couplings. For example, distinguish fluorine-substituted phenyl protons from methoxy groups .
- Variable Temperature NMR : Heat samples to 50°C to sharpen broad NH or OH peaks (e.g., propanol hydroxyl at δ 1.8–2.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
